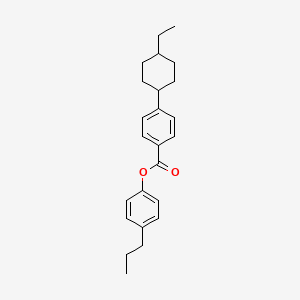![molecular formula C10H14ClN3O B1601193 N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea CAS No. 42471-42-1](/img/structure/B1601193.png)
N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea
描述
N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea: is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloroethyl group and a pyridinyl ethyl group attached to the nitrogen atoms of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea typically begins with the appropriate chloroethyl and pyridinyl ethyl precursors.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chloroethyl group with the urea moiety under controlled conditions. Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF), and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Catalysts: Catalysts such as potassium carbonate or sodium hydride may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
化学反应分析
Types of Reactions:
Oxidation: N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea can undergo oxidation reactions, particularly at the pyridinyl ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloroethyl group, converting it to an ethyl group.
Substitution: The chloroethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of new urea derivatives with varied functional groups.
科学研究应用
Chemistry: N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: There is interest in the potential therapeutic applications of N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea, particularly in the development of new drugs targeting specific pathways.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The pyridinyl group may also participate in binding interactions, enhancing the compound’s specificity and potency.
相似化合物的比较
N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]carbamate: Similar structure but with a carbamate group instead of the urea moiety.
Uniqueness: N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloroethyl and pyridinyl groups allows for versatile applications in various fields.
属性
IUPAC Name |
1-(2-chloroethyl)-3-(2-pyridin-2-ylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-5-8-14-10(15)13-7-4-9-3-1-2-6-12-9/h1-3,6H,4-5,7-8H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKIWKDSJWTNOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522296 | |
| Record name | N-(2-Chloroethyl)-N'-[2-(pyridin-2-yl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42471-42-1 | |
| Record name | N-(2-Chloroethyl)-N'-[2-(pyridin-2-yl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


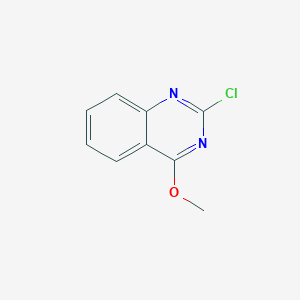


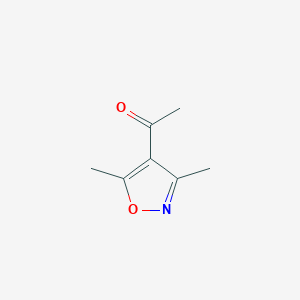
![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)
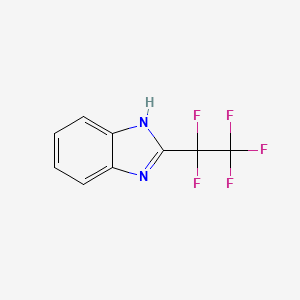
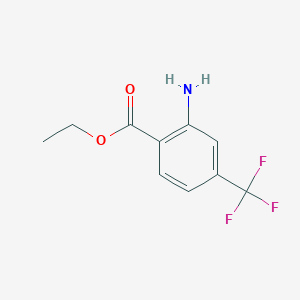
![7-Methoxybenzo[e][1,2,4]triazin-3-amine](/img/structure/B1601121.png)
![Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1601122.png)
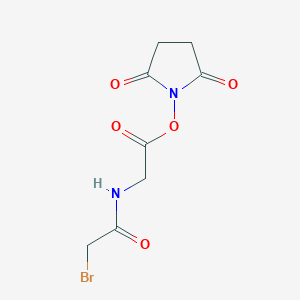
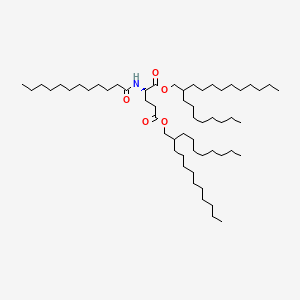
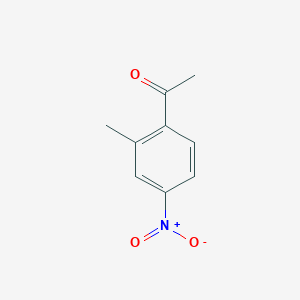
![benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B1601129.png)
